molecular formula C12H4Cl4S B13022466 Dibenzothiophene, 1,2,8,9-tetrachloro- CAS No. 134705-54-7

Dibenzothiophene, 1,2,8,9-tetrachloro-

Cat. No.: B13022466
CAS No.: 134705-54-7
M. Wt: 322.0 g/mol
InChI Key: LNYWYNIIGNXDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzothiophene, 1,2,8,9-tetrachloro- is a chlorinated derivative of dibenzothiophene, an organosulfur compound consisting of two benzene rings fused to a central thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibenzothiophene, 1,2,8,9-tetrachloro- can be synthesized through the chlorination of dibenzothiophene. The process typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 1,2,8,9 positions.

Industrial Production Methods

Industrial production of dibenzothiophene, 1,2,8,9-tetrachloro- follows similar synthetic routes but on a larger scale. The process involves the use of high-purity dibenzothiophene and chlorine gas, with careful monitoring of reaction conditions to maximize yield and minimize by-products. The product is then purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Dibenzothiophene, 1,2,8,9-tetrachloro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding hydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydro derivatives.

    Substitution: Various substituted dibenzothiophenes depending on the reagent used.

Scientific Research Applications

Dibenzothiophene, 1,2,8,9-tetrachloro- has several scientific research applications:

    Environmental Science: Used in studies related to the degradation of sulfur-containing pollutants.

    Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of organic semiconductors and light-emitting diodes (OLEDs).

    Biology and Medicine: Explored for its potential biological activity and use in drug development.

Mechanism of Action

The mechanism of action of dibenzothiophene, 1,2,8,9-tetrachloro- involves its interaction with various molecular targets. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Dibenzothiophene: The parent compound, which lacks the chlorine substituents.

    Benzothiophene: A similar compound with a single benzene ring fused to a thiophene ring.

    Dibenzofuran: A structurally related compound with an oxygen atom replacing the sulfur atom in dibenzothiophene.

Uniqueness

Dibenzothiophene, 1,2,8,9-tetrachloro- is unique due to the presence of chlorine atoms, which significantly alter its chemical properties and reactivity compared to its non-chlorinated counterparts. The chlorination enhances its electron-withdrawing effects, making it more reactive in certain chemical reactions and potentially more effective in specific applications.

Properties

CAS No.

134705-54-7

Molecular Formula

C12H4Cl4S

Molecular Weight

322.0 g/mol

IUPAC Name

1,2,8,9-tetrachlorodibenzothiophene

InChI

InChI=1S/C12H4Cl4S/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4H

InChI Key

LNYWYNIIGNXDSN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1SC3=C2C(=C(C=C3)Cl)Cl)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.